molecular formula C7H3BrF2O2 B1338445 2-Bromo-4,6-difluorobenzoic acid CAS No. 651026-99-2

2-Bromo-4,6-difluorobenzoic acid

Cat. No.: B1338445
CAS No.: 651026-99-2
M. Wt: 237 g/mol
InChI Key: GKYHVDQTGWPNBP-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine and fluorine atoms. This compound is widely used as a building block in organic synthesis, particularly in the preparation of various agrochemicals, pharmaceuticals, and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One common method includes reacting 2,4-difluorobenzoic acid with a brominating reagent in the presence of sulfuric acid. The reaction mixture is then esterified with alcohol, followed by rectification and purification steps to obtain the high-purity product . Another approach involves the use of organolithium reagents to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale bromination processes. These methods are optimized to ensure high yield and purity while minimizing environmental impact. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids and complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The precise mechanism of action of 2-Bromo-4,6-difluorobenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes such as cytochrome P450 and acetylcholinesterase. These enzymes play vital roles in the metabolism of organic compounds and neurotransmitter breakdown, respectively . Additionally, the compound participates in cross-coupling reactions, forming carbon-carbon bonds through Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4,6-difluorobenzoic acid stands out due to its dual halogenation (bromine and fluorine) on the benzene ring, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical properties .

Properties

IUPAC Name

2-bromo-4,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYHVDQTGWPNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456973
Record name Benzoic acid, 2-bromo-4,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651026-99-2
Record name Benzoic acid, 2-bromo-4,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-difluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2-bromo-4,6-difluorobenzoic acid described in the research?

A1: The research article highlights a novel method for synthesizing this compound from 1,3-difluorobenzene. A key step in this synthesis is a base-mediated halogen migration of a bulkier halogen (bromine or iodine) from the 5-position to the 4-position on a 2,6-difluorophenyltriethylsilane derivative. This migration step allows for the regioselective introduction of bromine at the desired position, leading to the formation of (4-bromo-2,6-difluoro)triethylsilane. This intermediate can then be further reacted to produce this compound. []

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